4-Fluoro-2-trifluoromethylbenzenethiol
Overview
Description
4-Fluoro-2-trifluoromethylbenzenethiol is an organosulfur compound with the molecular formula C7H4F4S It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-trifluoromethylbenzenethiol typically involves the introduction of the thiol group into a fluorinated benzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 4-fluoro-2-trifluoromethylbenzene is treated with a thiolating agent under controlled conditions. The reaction may require the use of a base to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-trifluoromethylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms and the thiol group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Fluoro-2-trifluoromethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-trifluoromethylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorine atoms and trifluoromethyl group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylbenzenethiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Fluoro-2-chlorobenzenethiol: Contains a chlorine atom instead of a trifluoromethyl group.
4-Fluoro-2-bromobenzenethiol: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
4-Fluoro-2-trifluoromethylbenzenethiol is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which impart distinct chemical properties such as increased lipophilicity and stability. These features make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)benzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4S/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPJANCIZXDRRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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